molecular formula C18H23N5O B13375172 2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine

2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine

Cat. No.: B13375172
M. Wt: 325.4 g/mol
InChI Key: NVDVEWGUHRLZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine is a complex organic compound characterized by the presence of a methoxyphenyl group, a tetraazole ring, and an adamantylamine moiety

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]adamantan-2-amine

InChI

InChI=1S/C18H23N5O/c1-24-16-5-3-2-4-15(16)23-17(20-21-22-23)18(19)13-7-11-6-12(9-13)10-14(18)8-11/h2-5,11-14H,6-10,19H2,1H3

InChI Key

NVDVEWGUHRLZDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine typically involves multiple steps. One common approach starts with the preparation of the methoxyphenyl-tetraazole intermediate. This can be achieved by reacting 2-methoxyphenyl isothiocyanate with sodium azide in an aqueous medium, followed by cyclization to form the tetraazole ring . The adamantylamine moiety is then introduced through a nucleophilic substitution reaction, where the intermediate is reacted with 2-adamantylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-purity reagents, precise control of reaction temperatures, and the implementation of purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the tetraazole ring can produce a dihydrotetrazole .

Scientific Research Applications

2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the tetraazole ring can form hydrogen bonds with active site residues. The adamantylamine moiety provides steric bulk, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

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